N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide is a complex heterocyclic compound that features both benzimidazole and oxazole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the benzimidazole and oxazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of N-heterocyclic carbenes as catalysts for the synthesis of trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzimidazole or oxazole rings.
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase-8, which plays a role in cell cycle regulation and cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also features a benzimidazole moiety and has been studied for its kinase inhibitory activity.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with potential biological activity.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the presence of both benzimidazole and oxazole rings, which confer a combination of chemical stability and biological activity. This duality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-15(21-17-19-12-8-4-5-9-13(12)20-17)16-18-10-14(23-16)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRAYCNKDRAKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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